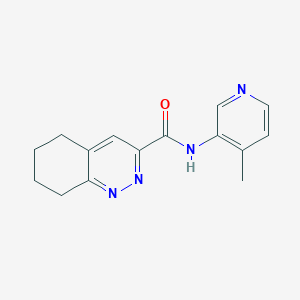

![molecular formula C13H16BrNO4 B2997167 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 899731-02-3](/img/structure/B2997167.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

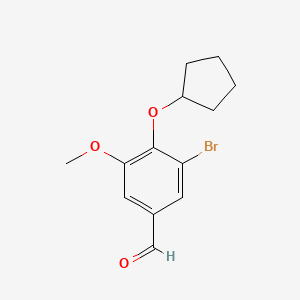

The compound “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide” belongs to a class of organic compounds known as spiro compounds . Spiro compounds are characterized by their unique structure, which consists of two or more rings that share a single atom . The “1,4-dioxaspiro[4.4]nonan-2-ylmethyl” part of the molecule indicates that it contains a spiro ring system with an oxygen atom and a nine-membered carbon ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . The exact method would depend on the starting materials and the desired functional groups in the final product .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it is used . For example, the bromine atom in the bromofuran group might be reactive and could participate in various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . These could include its boiling point, melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Synthesis and Antiviral Activity

A series of compounds with structural similarities to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide have been synthesized and evaluated for their antiviral activities. For instance, compounds designed around the spirothiazolidinone scaffold have shown significant antiviral effects against influenza A virus strains and human coronaviruses. These compounds are synthesized through cyclocondensation reactions involving specific ketones and hydrazides, followed by evaluations of their antiviral efficacy in cell culture assays (Apaydın et al., 2020); (Apaydın et al., 2021).

Mechanism of Action

The antiviral activity of these compounds is attributed to their ability to inhibit the viral membrane fusion process, a critical step in the viral life cycle. By preventing the conformational changes required for viral entry into host cells, these compounds effectively halt the replication of the virus. The structural features of the compounds, including the spirothiazolidinone core, play a crucial role in their mechanism of action, highlighting the importance of chemical structure in antiviral drug design (Vanderlinden et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not known without specific context. If it is used as a drug or a reactant in a chemical reaction, the mechanism of action would depend on its molecular structure and the environment in which it is used.

Safety and Hazards

Properties

IUPAC Name |

5-bromo-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c14-11-4-3-10(18-11)12(16)15-7-9-8-17-13(19-9)5-1-2-6-13/h3-4,9H,1-2,5-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABFTESZJHHSCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

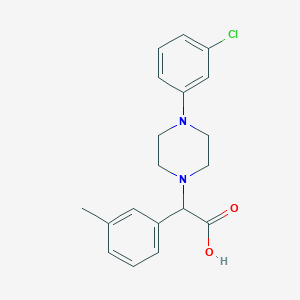

![Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2997084.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2997087.png)

![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2997090.png)

![N-isopropyl-4-{[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2997093.png)

![N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2997095.png)

![5-(cyclopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997097.png)

![N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997102.png)

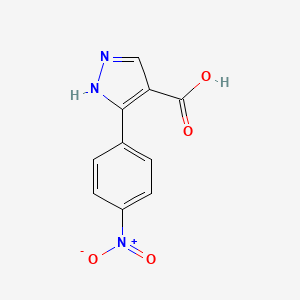

![3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2997103.png)

![3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2997104.png)